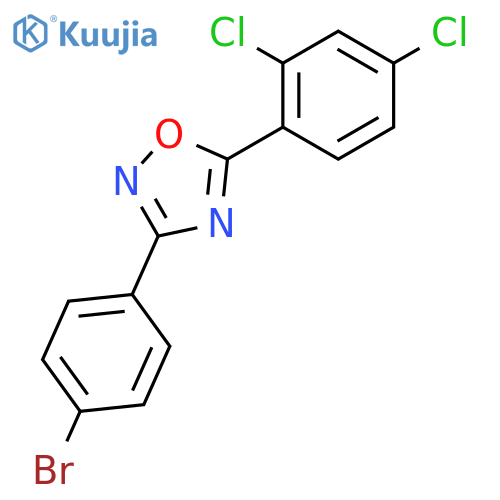

Cas no 381178-19-4 (3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

381178-19-4 structure

商品名:3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

CAS番号:381178-19-4

MF:C14H7BrCl2N2O

メガワット:370.028180360794

MDL:MFCD02217937

CID:856929

PubChem ID:1372272

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

-

- 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

- AC1LRLSN

- ACMC-209ixr

- CBMicro_011807

- CTK4H9341

- MolPort-002-186-963

- SMSF0016137

- STOCK2S-42531

- BIM-0011591.P001

- DTXSID70362369

- AKOS005610365

- BS-22975

- CS-0212141

- MFCD02217937

- CB15002

- STK791780

- 381178-19-4

-

- MDL: MFCD02217937

- インチ: InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H

- InChIKey: FCHAOUUZWMEJQJ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Br)C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl

計算された属性

- せいみつぶんしりょう: 367.91200

- どういたいしつりょう: 367.91188g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 328

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

- PSA: 38.92000

- LogP: 5.47290

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole セキュリティ情報

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB272945-5 g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole; 98% |

381178-19-4 | 5 g |

€348.00 | 2023-07-20 | ||

| Fluorochem | 213697-5g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

381178-19-4 | 95% | 5g |

£225.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1282811-1g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

381178-19-4 | 98% | 1g |

¥918.00 | 2024-05-16 | |

| abcr | AB272945-5g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, 98%; . |

381178-19-4 | 98% | 5g |

€348.00 | 2025-02-21 | |

| Alichem | A019115656-25g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

381178-19-4 | 95% | 25g |

$605.26 | 2023-09-02 | |

| TRC | B698198-100mg |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

381178-19-4 | 100mg |

$ 64.00 | 2023-04-18 | ||

| TRC | B698198-500mg |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

381178-19-4 | 500mg |

$ 92.00 | 2023-04-18 | ||

| abcr | AB272945-1 g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole; 98% |

381178-19-4 | 1 g |

€144.00 | 2023-07-20 | ||

| Fluorochem | 213697-1g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

381178-19-4 | 95% | 1g |

£76.00 | 2022-03-01 | |

| Chemenu | CM183780-5g |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

381178-19-4 | 95% | 5g |

$200 | 2024-07-17 |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

381178-19-4 (3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:381178-19-4)3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

清らかである:99%

はかる:25g

価格 ($):462.0